

An In-depth Technical Guide to NYX-2925

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NYX-2925

Cat. No.: B10821466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2][3] Developed by Aptinyx, this compound was investigated for the treatment of chronic pain conditions, including painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4] Preclinical studies in rodent models of neuropathic pain demonstrated promising analgesic effects.[5][6] However, the compound failed to meet its primary endpoints in Phase IIb clinical trials for both DPN and fibromyalgia, showing no statistically significant difference from placebo in reducing average daily pain.[4][7] This guide provides a comprehensive technical overview of **NYX-2925**, including its chemical properties, mechanism of action, synthesis, and a detailed summary of preclinical and clinical findings.

Chemical Structure and Properties

NYX-2925, with the IUPAC name (2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a spiro- β -lactam-based compound.[5][8] It was designed to mimic some of the structural features of rapastinel (formerly GLYX-13), a tetrapeptide with NMDAR modulatory properties.[8][9]

Property	Value	Reference
Molecular Formula	C14H23N3O4	[10]
CAS Registry Number	2012536-16-0	[10]

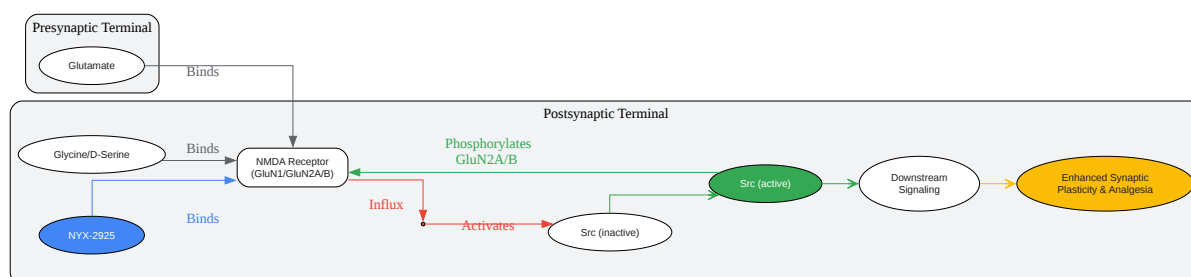
Synthesis

NYX-2925 was synthesized using a spirocyclic- β -lactam chemical approach, with rapastinel serving as a template.[\[9\]](#) This method allows for the creation of peptidomimetics with specific conformations. The synthesis was carried out by Sai Life Sciences.[\[1\]](#)

Mechanism of Action

NYX-2925 functions as a positive allosteric modulator of the NMDA receptor.[\[2\]](#) It acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine and D-serine, leading to partial activation of the NMDAR.[\[1\]](#)[\[11\]](#) This modulation is distinct from known NMDAR agonists or antagonists.[\[1\]](#)[\[8\]](#)

The proposed signaling pathway for the analgesic effect of **NYX-2925** in the medial prefrontal cortex (mPFC) involves the activation of Src kinase. In models of neuropathic pain, there is a decrease in phosphorylated Src and its downstream targets on GluN2A and GluN2B subunits of the NMDAR in the mPFC. **NYX-2925** is thought to enhance calcium influx through the NMDAR, leading to the activation of Src. Activated Src then phosphorylates GluN2A and GluN2B subunits, creating a positive feedback loop that stabilizes NMDARs at the synapse and alleviates pain.[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **NYX-2925** in the mPFC.

Preclinical Studies

NYX-2925 demonstrated analgesic effects in several rat models of neuropathic pain, including chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy.[5]

Experimental Protocols

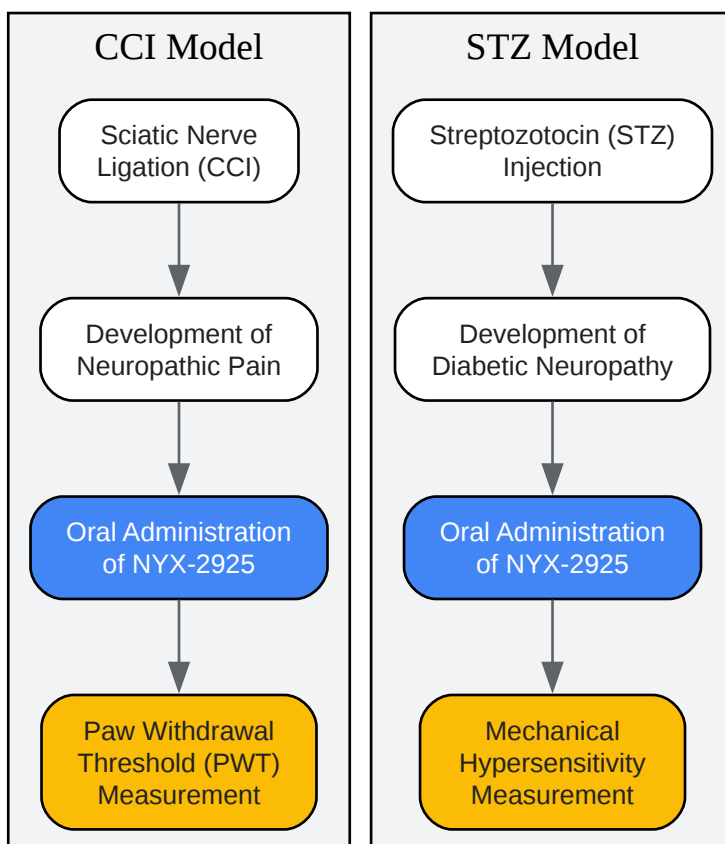
Chronic Constriction Injury (CCI) Model:

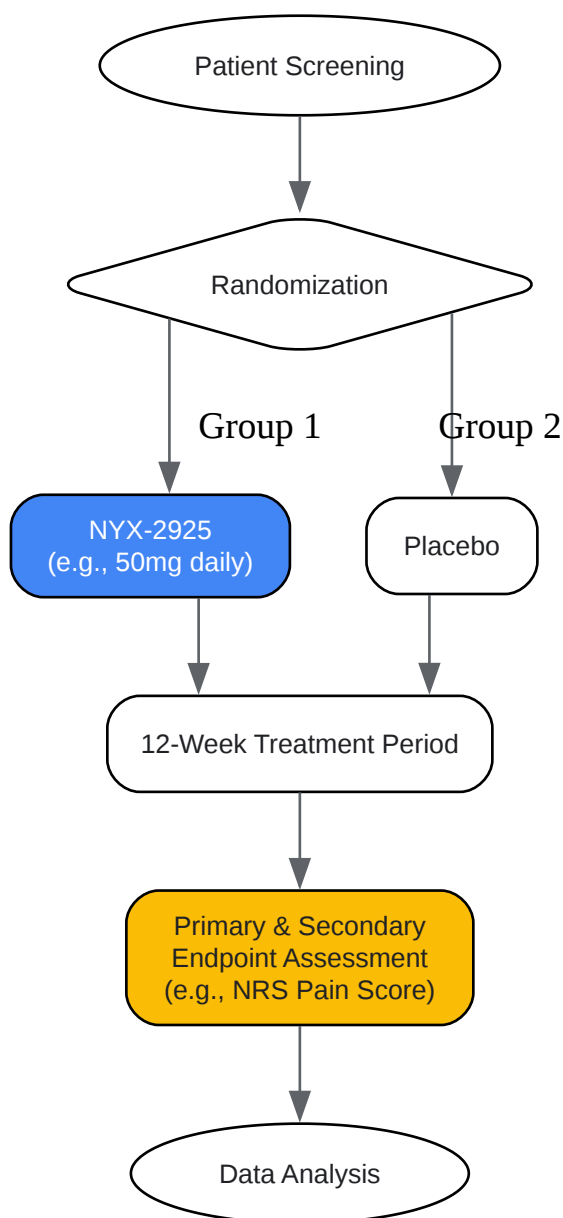
- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure: The right sciatic nerve was exposed, and four loose chromic gut ligatures were tied around it.
- Drug Administration: **NYX-2925** was administered orally (p.o.) at doses ranging from 1 to 30 mg/kg.

- Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Testing was conducted at baseline and at various time points post-drug administration (e.g., 1 hour, 24 hours, 1 week).

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model:

- Animal Model: Male Sprague-Dawley rats.
- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) was administered to induce hyperglycemia.
- Drug Administration: **NYX-2925** was administered orally.
- Behavioral Testing: Mechanical hypersensitivity was assessed using von Frey filaments.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic- β -Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NYX-2925, A Novel N-methyl-D-aspartate Receptor Modulator: A First-in-Human, Randomized, Double-blind Study of Safety and Pharmacokinetics in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NMDAR modulator NYX-2925 alleviates neuropathic pain via a Src-dependent mechanism in the mPFC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NYX-2925 Is a Novel NMDA Receptor-Specific Spirocyclic- β -Lactam That Modulates Synaptic Plasticity Processes Associated with Learning and Memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NYX-2925 Is a Novel N-Methyl-d-Aspartate Receptor Modulator that Induces Rapid and Long-Lasting Analgesia in Rat Models of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. NYX-2925 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to NYX-2925]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821466#nyx-2925-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com